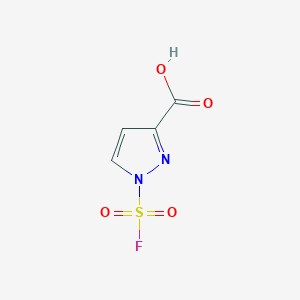
1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and chemical biology. This compound is characterized by the presence of a fluorosulfonyl group attached to a pyrazole ring, which imparts unique reactivity and stability properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group via direct fluorosulfonylation. One common method is the use of fluorosulfonyl radicals, which can be generated from various precursors. For instance, the reaction of aliphatic carboxylic acids with sulfur dioxide and a fluoride source under oxidative conditions can yield the desired sulfonyl fluoride . Another approach involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent . Industrial production methods often employ these strategies due to their efficiency and scalability.
Chemical Reactions Analysis
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.
Substitution: The fluorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid exerts its effects is primarily through its reactivity with nucleophiles. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins and other biomolecules. This reactivity allows the compound to modify specific amino acid residues, such as serine, threonine, and cysteine, which can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other sulfonyl fluorides, such as:
Sulfonyl chlorides: These compounds are less stable and more reactive than sulfonyl fluorides, making them less suitable for certain applications.
Sulfonamides: These compounds are more stable but less reactive than sulfonyl fluorides, limiting their use in some chemical reactions.
Sulfonyl fluorides: Other sulfonyl fluorides, such as arylsulfonyl fluorides, share similar reactivity but differ in their specific applications and stability.
The unique combination of stability and reactivity of this compound makes it a valuable compound for a wide range of scientific and industrial applications.
Biological Activity
1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid, with the chemical formula C4H4FNO4S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C4H4FNO4S
- CAS Number : 2639451-18-4
- Molecular Weight : 195.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorosulfonyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the modulation of enzymatic activities, potentially affecting metabolic pathways and cellular functions.
Biological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds containing the pyrazole moiety have shown promise in inhibiting tumor growth by targeting specific oncogenic pathways.
- Anti-inflammatory Effects : Certain pyrazole derivatives have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound's structural features may contribute to its efficacy against various bacterial and fungal strains.
Case Studies
- Anticancer Studies :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
Comparative Analysis of Biological Activity
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Anticancer | Induction of apoptosis |
| Other Pyrazole Derivatives | Anti-inflammatory | Inhibition of cytokines |
| Trifluoromethyl Pyrazoles | Antimicrobial | Disruption of microbial cell walls |
Properties
Molecular Formula |
C4H3FN2O4S |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1-fluorosulfonylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O4S/c5-12(10,11)7-2-1-3(6-7)4(8)9/h1-2H,(H,8,9) |
InChI Key |
UZPZMLYRQZEBMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















